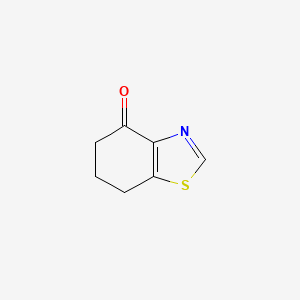

6,7-dihydro-5H-benzothiazol-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6,7-dihydro-5H-1,3-benzothiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c9-5-2-1-3-6-7(5)8-4-10-6/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBLAVGBVIOWID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)N=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70590-48-6 | |

| Record name | 4,5,6,7-tetrahydro-1,3-benzothiazol-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6,7 Dihydro 5h Benzothiazol 4 One and Analogues

De Novo Synthesis Strategies for the 6,7-Dihydro-5H-benzothiazol-4-one Core

The de novo synthesis, or the construction of the core heterocyclic structure from acyclic or simpler cyclic precursors, is fundamental in organic chemistry. For this compound, these strategies focus on efficiently building the fused thiazole (B1198619) ring onto a pre-existing six-membered carbocyclic ketone.

Cyclization and Cyclocondensation Reactions to Form the Benzothiazolone Ring System

The most established and direct route to the 4,5,6,7-tetrahydrobenzothiazole core is through the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloketone with a thiourea (B124793) or thioamide. For the synthesis of this compound, this approach would begin with 1,3-cyclohexanedione (B196179).

The process typically involves two key steps:

α-Halogenation: 1,3-Cyclohexanedione is first halogenated at the 2-position. For instance, reaction with bromine can yield 2-bromo-1,3-cyclohexanedione.

Cyclocondensation: The resulting α-haloketone is then reacted with a sulfur-containing nucleophile like thiourea. The nitrogen of the thiourea attacks one carbonyl group, and the sulfur atom attacks the halogenated carbon, leading to cyclization and the formation of the thiazole ring.

A well-documented example of this strategy is found in the synthesis of pramipexole (B1678040) precursors, where 2-bromo-4-acetamido-cyclohexanone is reacted with thiourea to form a 2-amino-4,5,6,7-tetrahydro-benzthiazole derivative google.com. By analogy, reacting 2-bromo-1,3-cyclohexanedione with thiourea would directly yield 2-amino-6,7-dihydro-5H-benzothiazol-4-ol, which can be oxidized to the target ketone. Alternatively, using a thioamide (R-C(S)NH₂) in the Hantzsch reaction would yield a 2-substituted-6,7-dihydro-5H-benzothiazol-4-one.

Table 1: Illustrative Cyclocondensation Reaction for Tetrahydrobenzothiazole Synthesis Based on analogous synthesis described for pramipexole intermediates.

| Starting Material 1 | Starting Material 2 | Reagent | Solvent | Conditions | Product Class | Reference |

| 4-acetamido-cyclohexanone | Bromine | - | Glacial Acetic Acid | Room Temp | 2-bromo-4-acetamido-cyclohexanone | google.com |

| 2-bromo-4-acetamido-cyclohexanone | Thiourea | - | Glacial Acetic Acid | Reflux | 2-amino-4,5,6,7-tetrahydro-benzthiazole | google.com |

Multi-Component Reaction (MCR) Approaches for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. nih.govmdpi.com The Hantzsch synthesis itself is a classic example of an MCR and can be adapted for the construction of the this compound scaffold.

A plausible MCR approach would involve the one-pot condensation of:

1,3-cyclohexanedione (or another cyclic β-dicarbonyl compound like dimedone)

An aldehyde

A thio-reagent (e.g., thiourea or elemental sulfur)

An ammonia (B1221849) source (e.g., ammonium (B1175870) acetate)

This strategy allows for the simultaneous formation of the heterocyclic ring and the introduction of substituents. For instance, several studies report the MCR synthesis of tetrahydro-1H-benzo beilstein-journals.orgresearchgate.netthiazolo[2,3-b]quinazolin-1-one derivatives by reacting 2-aminobenzothiazole (B30445), an aldehyde, and dimedone nih.gov. Adapting this, one could envision a four-component reaction of 1,3-cyclohexanedione, an aldehyde, thiourea, and an oxidizing agent to directly assemble a substituted dihydro-benzothiazolone system. The Hantzsch reaction for producing polyhydroquinolines from aldehydes, β-ketoesters, and ammonia is a well-established MCR that provides a framework for this approach. beilstein-journals.orgnih.govthieme-connect.delew.ro

One-Pot Synthetic Protocols for Efficiency

One-pot syntheses, which may include sequential addition of reagents without isolation of intermediates, streamline the synthetic process, reduce waste, and save time. Many MCRs are inherently one-pot procedures. rsc.orgarkat-usa.org For the target molecule, a sequential one-pot protocol based on the Hantzsch reaction is highly feasible.

This could involve the initial bromination of 1,3-cyclohexanedione in a suitable solvent, followed by the direct addition of thiourea to the reaction mixture without isolating the 2-bromo intermediate. Subsequent heating would then induce the cyclocondensation to form the desired tetrahydrobenzothiazole ring system. google.com Such one-pot procedures have been successfully developed for a wide range of benzothiazoles and related heterocycles, often leading to high yields and simplified workup procedures. bohrium.comresearchgate.net For example, benzothiazoles have been synthesized in a one-pot, three-component reaction between thiols, oxalyl chloride, and 2-aminothiophenol (B119425). mdpi.com

Sustainable and Green Chemistry Applications in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds.

Catalyst-Free and Metal-Free Methodologies

Developing synthetic routes that avoid the use of heavy metal catalysts is a key goal of green chemistry, as it minimizes toxic waste and simplifies product purification. Several catalyst-free methods have been reported for the synthesis of benzothiazoles, which could be adapted for this compound.

One notable approach is the thermal condensation of starting materials under solvent-free "melt" conditions. For example, the reaction of 2-aminothiophenol with various aromatic aldehydes proceeds cleanly at elevated temperatures without any catalyst to produce 2-arylbenzothiazoles in excellent yields. semanticscholar.org Another catalyst-free approach involves the Hantzsch cyclization of α-chloroglycinates with thioamides to produce polysubstituted thiazoles. nih.gov

Applying this logic to the target compound, a potential green synthesis could involve the solvent-free, thermal reaction between 2-halo-1,3-cyclohexanedione and a thioamide. This would minimize solvent waste and avoid the need for a catalyst, aligning with green chemistry principles.

Table 2: Examples of Catalyst-Free Benzothiazole (B30560) Synthesis

| Reactant 1 | Reactant 2 | Conditions | Yield | Key Advantage | Reference |

| 2-Aminothiophenol | Aromatic/Heteroaromatic Aldehydes | Melt reaction (125 °C) | Good to Excellent | Solvent- and catalyst-free | semanticscholar.org |

| Ethyl 2-benzamido-2-chloroacetate | Benzothioamide | Reflux in Ethanol | 88% | Catalyst-free heterocyclization | nih.gov |

| 2-Aminothiophenol | Aryl/Peptidyl Benzotriazolides | Microwave irradiation in water | High | Catalyst-free, water as solvent | researchgate.net |

Microwave-Assisted Synthetic Enhancements and Optimization

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. derpharmachemica.commdpi.com These advantages are attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation.

The synthesis of benzothiazoles and related heterocycles is particularly amenable to microwave assistance. Condensation reactions, such as the Hantzsch synthesis, are often significantly accelerated. mdpi.com For example, the one-pot, three-component synthesis of thiazole/benzothiazole fused pyranopyrimidine derivatives has been achieved under solvent-free microwave irradiation, avoiding the need for a catalyst and lengthy purification. researchgate.net Similarly, the synthesis of various pyrido[2,3-d]pyrimidin-4-one and pyrrolo[2,1-b] nih.govresearchgate.netbenzothiazole derivatives has been efficiently accomplished using microwave heating, offering a rapid pathway to complex heterocyclic systems. nih.govmdpi.com

Therefore, the proposed Hantzsch synthesis of this compound from a 2-halo-1,3-cyclohexanedione and a thio-reagent could be significantly optimized by employing microwave irradiation, likely resulting in shorter reaction times and higher yields under milder conditions. mdpi.comderpharmachemica.com

Table 3: Microwave-Assisted Synthesis of Benzothiazole Analogues

High-Pressure Synthesis Techniques for Improved Yields and Selectivity

High-pressure chemistry offers a powerful tool for accelerating reaction rates, improving yields, and influencing the selectivity of chemical transformations. In the synthesis of benzothiazole derivatives, high-pressure techniques are particularly advantageous for reactions that involve gaseous reagents or have a negative activation volume. While specific high-pressure synthesis data for this compound is not extensively detailed in the available literature, the principles can be extrapolated from the synthesis of related benzothiazole structures.

One notable application of pressure in this context is in catalytic amidation reactions. For instance, the Ru(II)-catalyzed regioselective ortho-amidation of 2-aryl benzo[d]thiazoles has been successfully carried out in a pressure tube. acs.org This method utilizes acyl azides as the nitrogen source, avoiding the typical Curtius rearrangement and releasing only innocuous molecular nitrogen as a byproduct. acs.org The reaction proceeds efficiently at elevated temperatures (e.g., 80 °C) within the sealed pressure vessel, which helps to maintain the concentration of any volatile reactants and intermediates, thereby driving the reaction towards the desired product. acs.org This approach has demonstrated compatibility with various substitution patterns on the benzothiazole framework, affording products in moderate to good yields. acs.org

The use of a pressure tube ensures a closed system, which is crucial for reactions that may be sensitive to atmospheric components or for containing potentially hazardous reagents. The increased pressure can also enhance the solubility of gaseous reactants and influence the transition state geometry, leading to improved regioselectivity and yields compared to reactions performed at atmospheric pressure.

Derivatization and Functionalization Strategies of this compound

The derivatization of the this compound scaffold is crucial for modulating its physicochemical and biological properties. Modern synthetic methodologies provide a versatile toolkit for the regioselective functionalization of the benzothiazolone framework, allowing for the introduction of a wide array of chemical moieties and the construction of novel hybrid heterocyclic systems.

Regioselective Substitution Patterns on the Benzothiazolone Framework

Achieving regioselective substitution on the benzothiazole core is a significant challenge due to the presence of multiple reaction sites. However, recent advances in C-H functionalization have provided elegant solutions. Transition-metal catalysis, particularly with iridium, rhodium, palladium, and ruthenium, has emerged as a powerful strategy for the direct and selective modification of the benzenoid ring of benzothiazole and its analogues. acs.org

For instance, iridium-catalyzed C-H borylation allows for the introduction of versatile boronate ester functionalities at specific positions, which can then serve as handles for further derivatization through cross-coupling reactions. acs.orgnih.gov This method has been shown to enable predictable and systematic substitutions at the C4, C5, C6, and C7 positions of the related 2,1,3-benzothiadiazole (B189464) (BTD) core. acs.orgnih.gov The regioselectivity is often governed by the directing group present on the heterocyclic system. Carboxylate-assisted C-H activation, for example, has shown a high preference for the C4 position in certain ruthenium-catalyzed arylations. diva-portal.org

Furthermore, the inherent electronic properties of the benzothiazole nucleus can influence regioselectivity. The Cadogan reaction, a reductive cyclization method, has been used to create fused ring systems with exclusive regioselectivity, which is attributed to significant differences in the nucleophilicity of various positions on the benzothiazole unit. acs.orgnih.gov These strategies provide a framework for the controlled functionalization of the this compound skeleton, enabling the synthesis of a diverse library of derivatives with precisely controlled substitution patterns. The placement of substituents can significantly affect the molecule's properties, including its luminescence and electronic characteristics. diva-portal.org

Introduction of Diverse Chemical Moieties (e.g., aryl, heteroaryl, alkyl, amino, chloro substituents)

The functionalization of the benzothiazole scaffold with a variety of chemical groups is essential for developing compounds with tailored properties.

Aryl and Heteroaryl Substituents: The introduction of aryl and heteroaryl groups is commonly achieved through transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling, often following an initial C-H borylation. acs.orgnih.gov Sequential arylations using different bromoarenes can introduce electronically distinct aromatic units onto the benzothiazole framework. diva-portal.org

Alkyl Substituents: Alkyl chains can be introduced to enhance solubility and modify the photophysical properties of benzothiazole-based materials. acs.org The Catellani reaction, which involves palladium/norbornene catalysis, has been employed for the C4,C6-dialkylation of iodinated benzothiadiazole derivatives. acs.org

Amino Substituents: Direct amidation of the benzothiazole ring can be accomplished using ruthenium catalysis with acyl azides as the nitrogen source, leading to the formation of a C-N bond. acs.org This method has proven effective for a range of substituted 2-aryl benzothiazoles. acs.org

Chloro Substituents: The synthesis of chloro-substituted benzothiazoles can be achieved by using appropriately substituted starting materials, such as 4-chloro-2-aminothiophenol, in condensation reactions with aldehydes. researchgate.net

The following table summarizes various derivatization reactions applicable to the benzothiazole framework:

| Substituent Type | Reagents and Conditions | Target Position(s) | Reference |

| Aryl | Pd(OAc)₂, XPhos, bromoarene, K₃PO₄, 80 °C | C5 | acs.orgnih.gov |

| Aryl (sequential) | Ru catalyst, bromoarene | C4, C5, C6 | diva-portal.org |

| Alkyl | Pd/norbornene, iodide derivative | C4, C6 | acs.org |

| Amino | [Ru(p-cymene)Cl₂]₂, AgSbF₆, acyl azide, DCE, 80 °C, pressure tube | ortho to aryl group | acs.org |

| Chloro | 4-chloro-2-aminothiophenol, aromatic aldehydes, urea (B33335) nitrate | 5-chloro | researchgate.net |

Preparation of Novel Hybrid Heterocyclic Systems Incorporating the this compound Unit

The this compound unit can serve as a valuable building block for the construction of more complex, hybrid heterocyclic systems. Such molecular hybridization is a common strategy in medicinal chemistry to develop multi-targeted agents. nih.gov

One approach involves using the benzothiazole moiety as a core and extending its structure through reactions at its functional groups. For example, 2-aminobenzothiazole derivatives can be used as starting materials for the synthesis of Schiff bases, which can then undergo cyclization reactions to form novel heterocyclic rings, such as azetidinones. researchgate.net Similarly, 2-mercaptobenzothiazole (B37678) can be alkylated and subsequently transformed into hybrid systems containing 1,3,4-oxadiazole (B1194373) rings. mdpi.com

Another strategy involves the use of multi-component reactions, such as the Hantzsch or Biginelli reactions, to construct complex molecules incorporating the benzothiazole scaffold. nih.govdntb.gov.ua For instance, a benzothiazole derivative bearing a reactive functional group can participate in a condensation reaction with other components to form a larger, fused or linked heterocyclic system. This has been demonstrated in the synthesis of star-shaped molecules where a central core is linked to various heterocyclic systems, including benzothiazole. nih.gov The synthesis of novel bis-heterocycles linked through a piperazine (B1678402) unit also exemplifies this approach. dntb.gov.ua

Furthermore, the 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene, a close analogue of the core structure, has been used as a key starting material to synthesize a variety of fused thiazole, pyrimidine (B1678525), pyran, and pyridine (B92270) derivatives. nih.gov These synthetic strategies highlight the versatility of the benzothiazole and related thiophene (B33073) frameworks in generating novel and complex heterocyclic structures with potential applications in various fields of chemistry.

Chemical Reactivity and Mechanistic Investigations of 6,7 Dihydro 5h Benzothiazol 4 One Derivatives

Tautomeric Equilibria and Interconversion Pathways

Tautomerism is a key feature influencing the reactivity of 6,7-dihydro-5H-benzothiazol-4-one derivatives. The molecule can exist in different isomeric forms that readily interconvert, primarily through keto-enol and imine-enamine tautomerism.

The keto-enol tautomerism involves the interconversion between the ketone form (this compound) and its corresponding enol form (2-hydroxy-6,7-dihydro-5H-benzothiazole). shutterstock.commasterorganicchemistry.com Generally, the keto form is more stable and predominates at equilibrium. masterorganicchemistry.com However, the presence of acid or base can catalyze this interconversion. masterorganicchemistry.com The enol form, though less stable, is significant as it can act as a nucleophile in certain reactions. masterorganicchemistry.com Factors such as substitution, conjugation, hydrogen bonding, and aromaticity can influence the position of the keto-enol equilibrium. masterorganicchemistry.com For instance, intramolecular hydrogen bonding can stabilize the enol form. masterorganicchemistry.com

Imine-enamine tautomerism is another important equilibrium, particularly relevant for derivatives with amino substituents. beilstein-journals.orgthieme.de This involves the interconversion between an imine and its corresponding enamine tautomer. thieme.de Similar to keto-enol tautomerism, this process is often catalyzed by acids. The reactivity of these tautomers can differ significantly; for example, in oxidation reactions, the enamine derived from an imine may exhibit distinct regioselectivity compared to a true enamine. thieme.de This tautomerism is a critical consideration in understanding the reaction pathways of amino-substituted benzothiazole (B30560) derivatives. researchgate.net

Theoretical studies on related benzothiazole systems have shown that the relative stability of tautomers can be predicted using computational methods. For instance, in 2-mercaptobenzothiazole (B37678) (MBT), the thione tautomer is found to be more stable than the thiol form. ccsenet.orgscispace.com Similarly, for 2-hydroxybenzothiazole (B105590) (OBT), a potential coexistence of the -ol and -one tautomers is predicted due to a small energy difference between them. scispace.com

Elucidation of Reaction Mechanisms for Key Transformations

The diverse reactivity of the this compound core allows for a variety of chemical transformations, each with its own mechanistic pathway.

Electrophilic Aromatic Substitution on the Benzothiazolone Core

The benzene (B151609) ring of the benzothiazolone core is susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents on the ring. A notable example is the "Fries-like" rearrangement, an efficient method for the acylation at the 6-position of 2(3H)-benzothiazolones. researchgate.net This two-step procedure involves the migration of an acyl group from the nitrogen atom to the 6-position of the heterocycle, catalyzed by aluminum chloride (AlCl₃) at elevated temperatures. researchgate.netscispace.com

Nucleophilic Additions and Substitutions on the Ring System

The benzothiazole ring system is a versatile scaffold for nucleophilic reactions. nih.gov Nucleophilic acyl substitution is a common method for synthesizing benzothiazole amide derivatives. rsc.org For instance, the reaction between 2-aminobenzothiazole (B30445) and various cinnamic acid compounds yields a series of amide derivatives. rsc.org

Bimolecular nucleophilic substitution (SN2) reactions are also frequently employed. An example is the reaction between 5-substituted benzothiazole-2-thiol derivatives and 2-chloro-N-(nitrobenzyl)-N-(phenyl)acetamides to produce N,N-disubstituted-2-((benzothiazol-2-yl)thio)acetamides. tandfonline.com Similarly, hybrid compounds have been synthesized through the SN2 reaction between chloroacetamido derivatives of benzothiazole and 6-aryl-5-cyano-thiouracil derivatives. jocpr.com

Nucleophilic addition-elimination mechanisms are also observed, such as in the synthesis of succinohydrazide, which is then used to prepare other heterocyclic derivatives. researchgate.net

Ring Opening and Rearrangement Processes

The fused ring system of benzothiazolone derivatives can undergo ring-opening and rearrangement reactions under specific conditions. For example, tetrakis(dimethylamino)ethylene (B1198057) (TDAE)-initiated reactions of certain benzothiazolone derivatives can lead to rearranged products alongside the expected ones. arkat-usa.org The formation of ketone derivatives in these reactions can be explained by the rearrangement of an expected oxirane intermediate during the purification process. arkat-usa.org

Another significant rearrangement is the transition metal-free O- to N-alkyl migratory rearrangement in benzothiazolones, which can be promoted by triflic acid (TfOH). diva-portal.org Furthermore, the Wittig reaction, a well-established method for stilbene (B7821643) synthesis, has been utilized with benzothiazolone derivatives, sometimes leading to rearrangements. nih.gov

Catalytic Activation and Deactivation Studies in Organic Reactions

The benzothiazole scaffold plays a role in various catalytic processes, both as a substrate that is activated and as a species that can influence catalyst activity. Several synthetic routes to benzothiazole derivatives rely on transition metal catalysis. nih.gov For example, ruthenium(III) chloride (RuCl₃) and palladium(II) acetate (B1210297) (Pd(OAc)₂) have been used to catalyze the intramolecular oxidative coupling of N-arylthioureas to form 2-aminobenzothiazoles and 2-(dialkylamino)benzothiazoles, respectively. nih.gov

Heterogeneous catalysts have also been employed. For instance, cobalt-based catalysts supported on SBA-15 have shown high stability and activity in the synthesis of benzothiazole derivatives via dehydrogenation coupling. researchgate.net In some cases, the catalyst itself is transformed during the reaction, such as the in-situ formation of a cobalt sulfide (B99878) phase from cobalt oxide precursors. researchgate.net

Conversely, benzothiazole derivatives can sometimes lead to catalyst deactivation. However, some catalytic systems, like those using β-cyclodextrin in water, have demonstrated good reusability with minimal deactivation. researchgate.net The development of immobilized N-heterocyclic carbene (NHC) catalysts aims to enhance catalyst stability and recycling in reactions involving benzothiazole derivatives. d-nb.info

Spectroscopic Characterization Techniques in Reactivity Assessment

A suite of spectroscopic techniques is indispensable for characterizing the structure and assessing the reactivity of this compound and its derivatives. tandfonline.comjocpr.comsemanticscholar.orgresearchgate.net

¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy is used to determine the number and environment of hydrogen atoms in a molecule. hmdb.cahmdb.canp-mrd.orgchemicalbook.com Chemical shifts (δ) in the ¹H NMR spectrum provide information about the electronic environment of the protons. For example, in derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, aliphatic protons in the cyclopentane (B165970) ring appear at different chemical shifts than aromatic protons. acs.org

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) spectroscopy provides information about the carbon skeleton of a molecule. hmdb.canih.govmdpi.com The chemical shifts of carbon atoms are sensitive to their hybridization and the nature of attached atoms. For instance, the carbonyl carbon in benzothiazole derivatives exhibits a characteristic resonance in the ¹³C NMR spectrum. clockss.org

IR (Infrared) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. nih.govresearchgate.netpg.edu.pl For example, the C=O stretching vibration of the ketone group in the benzothiazolone ring typically appears as a strong absorption band in the IR spectrum. researchgate.net The C≡N stretch in nitrile derivatives is also readily identifiable. acs.org

MASS (Mass Spectrometry) provides information about the molecular weight and fragmentation pattern of a molecule. nih.govmdpi.com This technique is crucial for confirming the identity of synthesized compounds and for elucidating their structure based on how they break apart upon ionization. semanticscholar.org

The following table summarizes typical spectroscopic data for related benzothiazole structures:

| Technique | Nucleus/Group | Typical Chemical Shift/Frequency | Reference |

| ¹H NMR | Aromatic H | δ 7.0 - 8.5 ppm | scispace.com |

| Aliphatic CH₂ | δ 2.5 - 3.5 ppm | acs.org | |

| ¹³C NMR | Carbonyl C=O | δ 190 ppm | mdpi.com |

| Aromatic C | δ 110 - 150 ppm | mdpi.com | |

| IR | C=O Stretch | 1680 - 1720 cm⁻¹ | researchgate.net |

| C=N Stretch | ~1600 cm⁻¹ | acs.org | |

| Aromatic C-H Stretch | ~3000 - 3100 cm⁻¹ | acs.org | |

| Mass Spec | Molecular Ion (M+) | Corresponds to Molecular Weight | nih.gov |

Structure Activity Relationship Sar and Medicinal Chemistry of 6,7 Dihydro 5h Benzothiazol 4 One Scaffolds

Pharmacophore Identification and Lead Optimization Strategies for 6,7-Dihydro-5H-benzothiazol-4-one Derivatives

The process of discovering and refining new drugs from a lead compound, such as a this compound derivative, is a cornerstone of medicinal chemistry. It begins with identifying a "hit," often through high-throughput screening, which is then progressively modified into a "lead" compound with more drug-like properties. chemrxiv.org This lead optimization is a multi-faceted challenge, aiming to enhance potency, selectivity, and pharmacokinetic (ADMET) properties while minimizing toxicity. chemrxiv.orgresearchgate.net

A key computational tool in this process is pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. thaiscience.info For benzothiazole (B30560) derivatives, pharmacophore models have been successfully developed to identify crucial structural elements for various biological activities. For instance, a study on p56lck inhibitors identified a six-point pharmacophore model (AADHRR) consisting of two hydrogen bond acceptors (A), one hydrogen bond donor (D), one hydrophobic site (H), and two aromatic rings (R) as being critical for activity. thaiscience.inforesearchgate.net Another model for acid ceramidase inhibitors highlighted a structure composed of a 6+5 fused ring heterocycle, like benzothiazole, linked to an aliphatic chain via a urea (B33335) group. acs.org

Once a pharmacophore is established, lead optimization strategies are employed. These can include:

Fragment-Based Drug Discovery (FBDD): This approach involves screening low molecular weight fragments that bind to the target. These fragments can then be grown, linked, or merged to create a more potent lead compound. frontiersin.org

Structure-Based Design: X-ray crystallography of a lead compound bound to its target protein can reveal key interactions. acs.org This information allows for the rational design of new derivatives with improved binding affinity. For example, crystal structures of benzothiazole-based gyrase inhibitors have guided the modification of various parts of the scaffold to enhance solubility and reduce plasma protein binding. acs.org

Bioisosteric Replacement: This strategy involves replacing a functional group in the lead molecule with another group that has similar physical or chemical properties (a bioisostere). This is often done to improve physicochemical properties or metabolic stability without losing biological activity. A common example is replacing a carboxylic acid group with moieties like 1H-tetrazol-5-yl or 5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl. acs.org

These strategies, guided by pharmacophore models and structural data, provide a rational framework for evolving a simple this compound scaffold into a highly optimized drug candidate.

Influence of Substituent Electronic and Steric Effects on Biological Efficacy

The biological activity of a this compound derivative is profoundly influenced by the nature and position of its substituents. The electronic and steric properties of these appended groups can dictate the molecule's interaction with its target, its solubility, and its metabolic stability. researchgate.netmdpi.com

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can alter the electron density of the entire benzothiazole ring system, affecting its ability to form hydrogen bonds or engage in other electronic interactions with a receptor.

Electron-Withdrawing Groups (EWGs): Groups like halogens (F, Cl), nitro (-NO₂), or trifluoromethyl (-CF₃) can enhance biological activity. Fluorine, in particular, is a valuable substituent in drug design due to its small size and high electronegativity, which can increase metabolic stability and binding affinity. researchgate.net Studies on pyrazoline-thiazole hybrids showed that a -CF₃ group on an attached phenyl ring resulted in a potent dual inhibitor of α-glucosidase and urease. mdpi.com Similarly, for imidazole (B134444) derivatives, 3,4-difluoro substituents led to the highest anti-tubercular activity. semanticscholar.org

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) can also modulate activity. The incorporation of a methoxy group has been shown to increase the anti-tubercular activity of certain imidazole derivatives. semanticscholar.org

Steric Effects: The size and shape of a substituent (its steric bulk) can impact how well the molecule fits into the binding pocket of a target enzyme or receptor.

Steric Hindrance: Bulky groups can cause steric clashes, preventing optimal binding and reducing biological potency. For example, pyrazoline-thiazole derivatives with bulky groups like N,N-dimethyl or benzyloxy-phenyl showed poor inhibitory activity. mdpi.com Likewise, placing a methyl group at the ortho position of a phenyl ring in some imidazole series reduced activity due to steric hindrance. semanticscholar.org

Positional Isomerism: The position of a substituent is critical. In one study, a nitro group at the meta-position of a phenyl ring resulted in lower potency compared to other positions, highlighting the specific spatial requirements of the binding site. mdpi.com

The interplay between electronic and steric effects is complex, and successful drug design often involves a careful balancing act to optimize these properties for a given biological target.

Table 1: Influence of Substituents on Biological Activity of Heterocyclic Compounds

| Compound Series | Substituent | Position | Effect on Activity | Rationale (if provided) | Source |

| Pyrazoline-Thiazole Hybrids | -CF₃ | Para | Increased Potency | Strong electron-withdrawing effect | mdpi.com |

| Pyrazoline-Thiazole Hybrids | -NO₂ | Meta | Lower Potency | Positional effect in binding pocket | mdpi.com |

| Pyrazoline-Thiazole Hybrids | N,N-dimethyl | - | Poor Activity | Steric hindrance | mdpi.com |

| Imidazole Derivatives | 3,4-difluoro | - | Highest Activity | Electronic effect | semanticscholar.org |

| Imidazole Derivatives | -CH₃ | Ortho | Reduced Activity | Steric clash | semanticscholar.org |

| Imidazole Derivatives | -OCH₃ | Ortho | Increased Activity | Favorable electronic/steric effect | semanticscholar.org |

Conformational Dynamics and Receptor Binding Interactions of Benzothiazolone Systems

The biological effect of a benzothiazolone derivative is ultimately determined by its interaction with a macromolecular target, such as a protein or enzyme. Understanding the dynamics of this binding process at a molecular level is crucial for rational drug design. Computational and experimental studies have revealed that a combination of forces governs the formation and stability of the ligand-receptor complex. mdpi.comresearchgate.net

Key interactions observed for benzothiazole derivatives include:

Hydrophobic and Van der Waals Interactions: These are often the predominant forces. The aromatic rings of the benzothiazole scaffold frequently engage in hydrophobic interactions with nonpolar amino acid residues in the receptor's binding site. mdpi.com For example, the binding of a benzothiazole derivative to lysozyme (B549824) is dominated by aromatic, hydrophobic Van der Waals forces, specifically a T-shaped π-π stacking interaction between the benzothiazole's benzene (B151609) ring and a tryptophan residue (TRP108) in the receptor. mdpi.comresearchgate.net

Hydrogen Bonding: Conventional hydrogen bonds between the ligand and receptor significantly contribute to the stability of the complex. researchgate.net Negative changes in entropy and enthalpy upon binding suggest that hydrogen bonding and Van der Waals forces play a major role, leading to a more ordered and stable complex. mdpi.com

The binding of a ligand is not a static event but a dynamic process. The interaction can induce conformational changes in both the ligand and the receptor. Studies using molecular dynamics simulations have shown that benzothiazole ligands can induce "conformational flexing" in receptor proteins, affecting the dynamics of regions like α-helices. mdpi.comresearchgate.net This concept of allostery, where binding at one site influences the conformation and activity at a distant site, is critical in understanding drug efficacy. frontiersin.org The binding of different agonists to a receptor can induce distinct conformational changes, which in turn correlate with their varying levels of biological activity. frontiersin.org Blind docking simulations on triosephosphate isomerase have shown that inhibitory benzothiazoles preferentially bind to a specific cavity at the dimer interface, while non-inhibitors bind elsewhere, underscoring the importance of precise positioning and interaction within the target's three-dimensional structure. researchgate.net

Design and Synthesis of Novel Molecular Hybrids with Enhanced Pharmacological Profiles

A powerful strategy in medicinal chemistry is the creation of molecular hybrids, which involves covalently linking two or more distinct pharmacophores into a single molecule. mdpi.com This approach aims to produce compounds with enhanced pharmacological profiles, potentially by interacting with multiple biological targets simultaneously or by combining the therapeutic benefits of the parent molecules. mdpi.com The benzothiazole scaffold, particularly 2-aminobenzothiazole (B30445), is a versatile precursor for synthesizing a wide array of hybrid compounds. mdpi.comtandfonline.com

Several classes of benzothiazole hybrids have been designed and synthesized to target various diseases:

Anticancer Agents: New series of 2-aminobenzothiazole hybrids have been developed as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. tandfonline.comnih.gov These hybrids link the benzothiazole core to other heterocyclic moieties known for their biological activity, such as:

Thiazolidine-2,4-diones

1,3,4-Thiadiazole aryl ureas

Cyanothiouracils tandfonline.comnih.gov In one study, a hybrid (compound 4a ) linking 2-aminobenzothiazole to a thiazolidine-2,4-dione moiety emerged as a potent inhibitor of VEGFR-2 and showed significant antitumor effects against several cancer cell lines. tandfonline.comnih.gov

Anti-inflammatory Agents: Hybrid molecules combining the 2-aminobenzothiazole scaffold with non-steroidal anti-inflammatory drugs (NSAIDs) like profens have been synthesized. mdpi.com This strategy aims to leverage the known anti-inflammatory properties of both pharmacophores. A hybrid of 2-aminobenzothiazole and ketoprofen (B1673614) (compound 3b ) demonstrated significant anti-inflammatory and antioxidant activities in vitro. mdpi.com

Antimicrobial Agents: Researchers have designed and synthesized hybrids of benzothiazole and thiazolidinone containing phthalimidoxy and ethoxyphthalimide moieties. researchgate.net Several of these compounds exhibited potent antimicrobial activity against various pathogenic bacteria and fungi. researchgate.net

The synthesis of these hybrids typically involves multi-step reactions. For example, the synthesis of benzothiazole-profen hybrids was achieved by activating the carboxylic acid of the profen with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and then reacting it with 2-aminobenzothiazole to form an amide bond. mdpi.com Similarly, the anticancer hybrids were synthesized by first preparing an intermediate and then coupling it with the desired heterocyclic moiety. tandfonline.comnih.gov These synthetic efforts, guided by rational design principles, continue to expand the therapeutic potential of the this compound scaffold.

Table 2: Biological Activity of Selected Benzothiazole Hybrids

| Compound ID | Hybrid Type | Target/Assay | Cell Line | IC₅₀ (µM) | Source |

| 4a | Benzothiazole-Thiazolidinedione | VEGFR-2 Inhibition | - | 0.091 | tandfonline.comnih.gov |

| 4a | Anticancer | HCT-116 (Colon) | HCT-116 | 5.61 | tandfonline.comnih.gov |

| 4a | Anticancer | HEPG-2 (Liver) | HEPG-2 | 7.92 | tandfonline.comnih.gov |

| 4a | Anticancer | MCF-7 (Breast) | MCF-7 | 3.84 | tandfonline.comnih.gov |

| 4e | Benzothiazole-Thiazolidinedione | Anticancer | MCF-7 (Breast) | MCF-7 | 6.11 |

| 8a | Benzothiazole-Cyanothiouracil | Anticancer | MCF-7 (Breast) | MCF-7 | 10.86 |

| 3b | Benzothiazole-Ketoprofen | H₂O₂ Scavenging | - | 60.24 µg/mL | mdpi.com |

Computational and Theoretical Chemistry Applications to 6,7 Dihydro 5h Benzothiazol 4 One Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how derivatives of 6,7-dihydro-5H-benzothiazol-4-one interact with biological targets.

For instance, molecular docking studies have been instrumental in evaluating the potential of benzothiazole (B30560) derivatives as inhibitors of various enzymes. In the context of anti-inflammatory research, docking simulations of synthesized benzothiazole derivatives have been performed against human protein targets such as 1CX2 and 1EQG to predict their binding affinity and interaction modes. jyoungpharm.org One study found that a particular compound, 3C, exhibited a lower binding energy than the standard drug Celecoxib, suggesting it could be a potent analgesic and anti-inflammatory agent. jyoungpharm.org

Similarly, in the pursuit of new anticancer agents, docking studies have been employed to screen designed pyrimidine (B1678525) scaffolds for their ability to inhibit target proteins like tyrosine kinase. rjptonline.org These simulations help in identifying compounds with the best fit and interaction energies within the active site of the target protein, guiding the selection of candidates for synthesis and further biological evaluation. rjptonline.orgresearchgate.net For example, docking of benzothiazole-based compounds against the anti-tubercular target protein DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase) has helped in identifying potent inhibitors. rsc.org The docking scores, which represent the binding affinity, are crucial in ranking potential drug candidates. researchgate.net

The reliability of docking methods is often validated by comparing the root-mean-square deviation (RMSD) of the docked conformation with a known experimental binding mode. jyoungpharm.org The interactions predicted by docking, such as hydrogen bonds and hydrophobic interactions, provide valuable insights into the structure-activity relationships of these compounds. rsc.org

Density Functional Theory (DFT) Calculations for Electronic Properties and Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting various molecular properties, including electronic and energetic descriptors.

DFT calculations have been applied to benzothiazole derivatives to understand their antioxidant activity. bohrium.com By calculating parameters such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can predict the electron-donating or accepting capabilities of a molecule. For instance, compounds with HOMO energy values closer to zero are predicted to have better scavenging activities. bohrium.com

Furthermore, DFT can elucidate reaction mechanisms. For example, in the study of antioxidant mechanisms, DFT calculations of bonding dissociation enthalpy, ionization potential, and electron affinity can help determine the preferred pathway, such as sequential proton loss-electron transfer. bohrium.com These theoretical calculations provide a deeper understanding of the experimental observations. bohrium.com

DFT has also been used to study the structural and energetic features of various heterocyclic compounds, including those related to benzothiazoles, to identify key features contributing to their biological effects. bohrium.com The method is also employed to investigate linear and nonlinear optical properties of styryl dyes derived from related heterocyclic systems. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR studies have been successfully applied to benzothiazole derivatives to predict their biological activities and to design new, more potent compounds. allsubjectjournal.combohrium.com In one study, a QSAR model was developed for a set of benzothiazole derivatives with anthelmintic activity. allsubjectjournal.com The model, built using multiple linear regression (MLR), showed a high correlation between the structural descriptors and the observed biological activity, with a squared correlation coefficient (r²) of 0.8004. allsubjectjournal.com Such models are validated using techniques like leave-one-out (LOO) cross-validation to ensure their predictive ability. allsubjectjournal.com

These models can elucidate which molecular properties are crucial for a specific biological activity. For instance, a QSAR study on tetracyclic 1,4-benzothiazines revealed the importance of WHIM (Weighted Holistic Invariant Molecular) parameters in describing their antimicrobial activity. bohrium.com Based on the insights gained from QSAR models, new compounds with potentially enhanced activity can be designed and synthesized. bohrium.com QSAR models have also been developed to understand the antiproliferative activity of benzazoles on various cancer cell lines, helping to explain the effects of different substituents on their activity. mdpi.com

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. This technique allows researchers to observe the conformational changes and flexibility of molecules over time.

MD simulations have been used to study the stability of ligand-protein complexes involving benzothiazole derivatives. For example, after docking a promising compound into the active site of a target protein, MD simulations can be performed to assess the stability of the complex. nih.gov These simulations provide insights into how the ligand and protein interact and adapt to each other's presence over a certain period, which can be crucial for understanding the mechanism of action.

In the context of drug design, MD simulations can help to refine the binding mode predicted by molecular docking and to calculate binding free energies, which can provide a more accurate prediction of a compound's potency. While specific MD studies on this compound were not found in the provided search results, the technique is widely applied to similar heterocyclic systems to understand their dynamic behavior. nih.govacs.org

In Silico Screening and Virtual Library Design for Novel Derivatives

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

Virtual screening and the design of virtual libraries are crucial steps in the early stages of drug discovery. These methods allow for the rapid and cost-effective evaluation of a vast number of compounds before committing to their synthesis. For derivatives of this compound, in silico approaches can be used to design libraries of novel compounds with desired properties. nih.gov

The process often starts with a known active compound or a pharmacophore model, which describes the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov This model is then used to screen virtual libraries for compounds that match the pharmacophoric features. For example, in the development of anti-influenza drugs, a series of novel 2-substituted 7,8-dihydro-6H-imidazo[2,1-b] nih.govnih.govbenzothiazol-5-ones were synthesized and evaluated based on initial computational screening. nih.gov

Furthermore, in silico ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are often integrated into the virtual screening workflow to filter out compounds with unfavorable pharmacokinetic properties early in the process. nih.gov This integrated approach helps to focus synthetic efforts on compounds with a higher probability of success in later stages of drug development.

Broader Applications of 6,7 Dihydro 5h Benzothiazol 4 One in Organic and Materials Synthesis

Role as Versatile Building Blocks for Complex Organic Molecules

The 6,7-dihydro-5H-benzothiazol-4-one core is a privileged structure in medicinal chemistry and serves as a foundational building block for a diverse array of more complex organic molecules. ontosight.airsc.orgsemanticscholar.org Its inherent reactivity allows for various chemical modifications, enabling the synthesis of a wide range of derivatives with potential biological activities.

The benzothiazole (B30560) moiety itself is a key component in numerous pharmaceutical agents and is recognized for its broad spectrum of pharmacological activities. rsc.org This has spurred significant interest in the synthesis of benzothiazole derivatives. nih.govorganic-chemistry.org The development of synthetic methodologies, including "one-pot" and multi-step sequential syntheses, has expanded the accessibility of these complex molecules. semanticscholar.org

Derivatives of this compound have been utilized in the synthesis of various heterocyclic systems. For example, it can be a precursor for creating fused heterocyclic compounds like 7,8-dihydro-6H-imidazo[2,1-b] researchgate.netwisdomlib.orgbenzothiazol-5-ones, which have shown potential as antiviral agents. researchgate.net Additionally, the core structure can be modified to produce compounds with potential applications in treating neurodegenerative diseases like Alzheimer's. nih.gov

The synthesis of complex molecules often involves the strategic functionalization of the benzothiazole ring system. This can be achieved through various reactions, such as condensation reactions with aldehydes and ketones, or through cyclization reactions. nih.govmdpi.com These methods allow for the introduction of diverse substituents, leading to a wide library of compounds with varied properties.

Applications in Functional Group Transformations (e.g., hydrogen atom transfer from benzothiazolines)

Benzothiazolines, which are closely related to this compound, are particularly notable for their role in functional group transformations, specifically as hydrogen atom transfer (HAT) agents. researchgate.net Inspired by the biological redox cofactor NADH, benzothiazolines have been developed as effective hydrogen donors in various reductive processes. researchgate.net

One of the key applications of benzothiazolines is in the organocatalytic transfer hydrogenation of ketimines. nih.govacs.org In these reactions, a chiral phosphoric acid catalyst activates both the ketimine and the benzothiazoline (B1199338), facilitating the transfer of a hydride from the benzothiazoline to the imine. nih.gov This process yields chiral amines with high enantioselectivity. nih.govacs.org The tunability of both the 2-substituent on the benzothiazoline and the chiral phosphoric acid catalyst allows for the optimization of reaction conditions to achieve excellent results for a variety of substrates. nih.govresearchgate.net

The mechanism of this transfer hydrogenation has been studied, and it is believed to proceed through a ten-membered transition state where the hydride is transferred from the benzothiazoline to the Si-face of the imine. acs.org Kinetic isotope effect studies have confirmed that the cleavage of the C-H bond in the benzothiazoline is the rate-determining step. researchgate.net

Beyond their use as hydrogen donors, C2-substituted benzothiazolines can also serve as transfer reagents for alkyl and acyl groups, expanding their utility in carbon-carbon bond formation. researchgate.netmdpi.com These reactions often proceed under neutral conditions, making them highly functional group tolerant. mdpi.com

Table 1: Research Findings on Benzothiazolines in Functional Group Transformations

| Application | Key Findings | References |

|---|---|---|

| Transfer Hydrogenation of Ketimines | Benzothiazolines, in combination with chiral phosphoric acid catalysts, are effective reducing agents for the asymmetric transfer hydrogenation of ketimines, producing chiral amines with high enantioselectivity. | nih.gov, acs.org |

| Hydrogen Atom Donors | Benzothiazolines have been primarily utilized as hydrogen atom donors for various reductive processes, often catalyzed by Brønsted or Lewis acids. | researchgate.net |

| Alkyl and Acyl Group Transfer | C2-substituted benzothiazolines can act as efficient transfer reagents for alkyl and acyl groups in a variety of transformations. | researchgate.net, mdpi.com |

| Mechanism | The transfer hydrogenation is proposed to occur via a ten-membered transition state, with the C-H bond cleavage being the rate-determining step. | acs.org, researchgate.net |

| In Situ Generation | Benzothiazolines can be generated in situ from 2-aminobenzenethiol and an aldehyde, allowing for sequential transfer hydrogenation reactions. | nih.gov |

Precursors for Advanced Materials and Polymeric Systems

The benzothiazole scaffold, including derivatives of this compound, is not only significant in organic synthesis but also serves as a precursor for the development of advanced materials and polymeric systems. nih.gov The unique photophysical and electronic properties of the benzothiazole ring make it an attractive component for materials with applications in electronics and photonics.

Benzothiazole-containing compounds have been investigated for their use in:

Fluorescent materials and electroluminescent devices : The rigid and aromatic nature of the benzothiazole ring system contributes to its fluorescent properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other electroluminescent applications. nih.gov

Polymeric systems : The functional groups on the this compound core can be modified to allow for polymerization. This can lead to the creation of novel polymers with tailored properties for various applications. While direct polymerization of this specific compound is not widely documented, the general class of benzothiazoles is used in creating polymers for diverse applications.

Antioxidants : The benzothiazole moiety is found in compounds that act as antioxidants, which are crucial for preventing degradation in various materials. nih.govresearchgate.net

The synthesis of these materials often involves leveraging the reactivity of the benzothiazole core to incorporate it into larger molecular architectures or polymer chains. The ability to tune the electronic properties of the benzothiazole ring through substitution further enhances its utility in designing materials with specific functions.

Utilization in Catalyst Design and Ligand Development

The benzothiazole framework is a significant player in the field of catalysis, primarily through its incorporation into ligands for metal-catalyzed reactions. wisdomlib.org The nitrogen and sulfur atoms within the thiazole (B1198619) ring provide excellent coordination sites for a variety of metal ions. This has led to the development of a range of benzothiazole-based ligands that can influence the efficiency and selectivity of catalytic processes. wisdomlib.org

Key aspects of their utilization include:

Metal Complex Formation : Benzothiazole derivatives are used to synthesize metal complexes that act as catalysts in a wide array of chemical reactions. wisdomlib.org

Enhancing Catalytic Activity : The electronic and steric properties of the benzothiazole ligand can be fine-tuned by introducing different substituents. This allows for the optimization of the catalyst's performance for specific transformations.

Homogeneous and Heterogeneous Catalysis : Benzothiazole-based ligands have been employed in both homogeneous and heterogeneous catalysis. In heterogeneous systems, they can be anchored to solid supports, facilitating catalyst recovery and reuse. Computational methods are increasingly being used to design and optimize these heterogeneous catalysts. rsc.org

Diverse Catalytic Reactions : These catalysts have been used in various reactions, including cross-coupling reactions like the Suzuki-Miyaura and Glaser reactions. acs.orgbohrium.com For instance, benzotriazole, a related heterocycle, has been shown to be an effective ligand in copper-catalyzed Glaser coupling reactions. acs.org

While the direct use of this compound in catalyst design is less common, its derivatives, particularly those with coordinating functional groups, hold significant potential for the development of novel and efficient catalytic systems. The foundational structure provides a rigid and tunable platform for creating sophisticated ligands.

Future Research Directions and Unexplored Avenues for 6,7 Dihydro 5h Benzothiazol 4 One Chemistry

Development of Enantioselective Synthetic Routes for Chiral Derivatives

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern medicinal chemistry. For 6,7-dihydro-5H-benzothiazol-4-one derivatives that possess stereogenic centers, the development of enantioselective synthetic methodologies is a critical and largely unexplored research avenue.

Future work should concentrate on the design and application of chiral catalysts to achieve asymmetric synthesis. For instance, the enantioselective synthesis of related chiral benzothiazoline (B1199338) derivatives has been accomplished using chiral imidazoline-phosphoric acid catalysts in reactions involving fluoroalkyl ketones and aminobenzenethiols. bohrium.com This approach could be adapted and optimized for the synthesis of chiral this compound derivatives. Researchers could explore a variety of chiral catalysts, including those based on transition metals and organocatalysts, to control the stereochemical outcome of key bond-forming reactions. tandfonline.com The development of such routes would provide access to enantiomerically pure compounds, enabling a more precise investigation of their biological activities and interactions with chiral biological targets.

Integration with Supramolecular Chemistry and Nanotechnology Applications

The benzothiazole (B30560) core is known for its ability to participate in the formation of ordered supramolecular assemblies. mtroyal.caelsevierpure.comnih.govbohrium.com This property opens up exciting possibilities for the integration of this compound into the realms of supramolecular chemistry and nanotechnology.

Future investigations could focus on designing and synthesizing derivatives of this compound that can self-assemble into well-defined nanostructures, such as nanoparticles, nanotubes, or gels. These supramolecular structures could find applications in diverse areas. For example, benzothiazole derivatives have been explored as corrosion inhibitors for metals due to their ability to form protective self-assembled monolayers on the metal surface. mtroyal.caresearchgate.net Similarly, the potential for self-aggregation of benzothiazole-based molecules is relevant for applications like the development of biosensors and protein inhibitors. nih.gov The unique electronic and photophysical properties that can arise from the ordered arrangement of molecules in supramolecular assemblies could also be harnessed for applications in materials science, such as in the development of fluorescent probes or electronic devices. mdpi.com

Mechanistic Elucidation of Underexplored Biological Activities and Target Validation

While various benzothiazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, the precise molecular mechanisms underlying these effects are often not fully understood. mdpi.comnih.govnih.govresearchgate.nettandfonline.com For this compound and its analogues, a key future research direction will be the detailed mechanistic elucidation of their biological activities and the validation of their molecular targets.

Initial studies have suggested that compounds with a similar 2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one structure may act as inhibitors of receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis. smolecule.com Further research is needed to confirm this and to identify other potential biological targets. Techniques such as proteomics, transcriptomics, and cellular imaging can be employed to unravel the signaling pathways modulated by these compounds. For instance, studies on other benzothiazole derivatives have shown that their antitumor effects may be attributed to the activation of procaspase-3, leading to apoptosis, and cell cycle arrest. nih.gov Validating the specific molecular targets of this compound derivatives is crucial for their rational optimization as therapeutic agents.

Advanced Computational Methodologies for Rational Drug Design and Discovery

The application of computational methods has become an indispensable tool in modern drug discovery, offering a time- and cost-effective approach to the design of new therapeutic agents. frontiersin.orgopenmedicinalchemistryjournal.com Future research on this compound should leverage advanced computational methodologies for the rational design and discovery of novel derivatives with enhanced biological activities.

Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can be employed to understand the structure-activity relationships of this compound derivatives. nih.govtandfonline.combenthamdirect.com These in silico studies can help in identifying the key structural features required for potent and selective interaction with specific biological targets. For example, computational approaches have been successfully used to design benzothiazole-based inhibitors for targets like protoporphyrinogen (B1215707) IX oxidase (PPO) and cyclin-dependent kinase 2 (CDK2). nih.govbenthamdirect.com By building predictive computational models, researchers can screen virtual libraries of novel this compound derivatives and prioritize the most promising candidates for synthesis and biological evaluation. researchgate.netresearchgate.net

Sustainable and Atom-Economical Process Development in Pharmaceutical Manufacturing

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to minimize environmental impact and improve economic efficiency. A significant future research direction for this compound chemistry lies in the development of sustainable and atom-economical synthetic processes.

Current synthetic routes for benzothiazoles often rely on traditional methods that may involve harsh reaction conditions, toxic reagents, and the generation of significant waste. nih.gov Future research should focus on developing greener alternatives. This includes the use of environmentally benign solvents like water or ionic liquids, the application of energy-efficient techniques such as microwave-assisted synthesis, and the development of reusable catalysts. bohrium.comairo.co.inresearchgate.netnih.govorganic-chemistry.org Moreover, the design of atom-economical reactions, where the majority of the atoms from the starting materials are incorporated into the final product, is a key aspect of sustainable process development. rsc.orgresearchgate.netmdpi.com One-pot synthesis and multicomponent reactions are attractive strategies for achieving high atom economy. researchgate.netmdpi.com By embracing these green chemistry principles, the synthesis of this compound and its derivatives can be made more environmentally friendly and cost-effective for potential large-scale production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.